1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol is a fluorinated organic compound that features a trifluoromethyl group and a pyridine moiety
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol typically involves multiple steps. One common route includes the reaction of 1,1,1-trifluoroacetone with pyridine-4-carboxaldehyde in the presence of a reducing agent to form the intermediate, which is then further reacted with an amine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pyridine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol: This compound also contains a trifluoromethyl group but has a phenylthio substituent instead of a pyridine moiety, leading to different chemical properties and applications.
3-Amino-1,1,1-trifluoropropan-2-ol:
Properties
Molecular Formula |
C9H11F3N2O |
---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(pyridin-4-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8(15)6-14-5-7-1-3-13-4-2-7/h1-4,8,14-15H,5-6H2 |
InChI Key |
JHODGJDFYAOFDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNCC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.